molecular formula C7H14ClNO2 B15204079 (2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride

(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride

Cat. No.: B15204079
M. Wt: 179.64 g/mol
InChI Key: SBIJUSBWWSWRMP-UHFFFAOYSA-N
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Description

(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride is a chemical compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a pent-4-enoic acid moiety, and an ethyl ester group, all of which contribute to its unique chemical properties. The hydrogen chloride component indicates that the compound is in its hydrochloride salt form, which often enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2R)-2-Amino-pent-4-enoic acid and ethanol.

    Esterification: The (2R)-2-Amino-pent-4-enoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester

    Hydrochloride Formation: The resulting ethyl ester is then treated with hydrogen chloride gas to form the hydrochloride salt. This step is typically carried out in an anhydrous solvent, such as diethyl ether, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (2R)-2-Amino-pent-4-enoic acid and ethanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the pent-4-enoic acid moiety, leading to the formation of epoxides or other oxidized products.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are often used.

Major Products Formed

    Hydrolysis: (2R)-2-Amino-pent-4-enoic acid and ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Epoxides or other oxidized derivatives.

Scientific Research Applications

(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release the active acid form. The double bond in the pent-4-enoic acid moiety can participate in various chemical reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-pentanoic acid ethyl ester: Lacks the double bond in the pent-4-enoic acid moiety.

    (2R)-2-Amino-pent-4-enoic acid methyl ester: Has a methyl ester group instead of an ethyl ester group.

    (2R)-2-Amino-pent-4-enoic acid: Lacks the ester group and is present as the free acid.

Uniqueness

(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride is unique due to the presence of both the amino group and the double bond in the pent-4-enoic acid moiety, which confer distinct chemical reactivity and potential biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

ethyl 2-aminopent-4-enoate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h3,6H,1,4-5,8H2,2H3;1H

InChI Key

SBIJUSBWWSWRMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)N.Cl

Origin of Product

United States

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